Product packaging for (3-Cyclopropylpyridin-2-yl)methanamine(Cat. No.:CAS No. 1256816-54-2)

(3-Cyclopropylpyridin-2-yl)methanamine

Cat. No.: B578504
CAS No.: 1256816-54-2
M. Wt: 148.209
InChI Key: XGDYXMGROZBQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Cyclopropylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.2 g/mol . This compound belongs to a class of substances known as protein degrader building blocks, which are crucial in modern drug discovery for developing targeted therapeutics . Its structure, featuring a cyclopropyl group attached to a pyridinemethanamine core, makes it a valuable intermediate for constructing more complex molecules in medicinal chemistry and pharmacology. The primary research applications for this amine include its use as a synthetic building block in the development of potential pharmaceutical candidates. Researchers utilize it to introduce the cyclopropyl-pyridyl moiety into molecules, which can influence the compound's metabolic stability, lipophilicity, and binding affinity. While the specific mechanism of action for this compound is dependent on the final target molecule, related pyridinemethanamine structures are often investigated for their antibacterial properties. For example, the well-known urinary antiseptic methenamine relies on a different heterocyclic structure (1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane) that hydrolyzes to formaldehyde in acidic environments to exert its nonspecific, bactericidal effect by denaturing bacterial proteins and nucleic acids . Handling this material requires care, as related compounds may be harmful if swallowed and cause skin, eye, and respiratory irritation . WARNING: This product is For Research Use Only (RUO) and is intended for use by professionally trained chemists and researchers in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B578504 (3-Cyclopropylpyridin-2-yl)methanamine CAS No. 1256816-54-2

Properties

IUPAC Name

(3-cyclopropylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDYXMGROZBQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80739982
Record name 1-(3-Cyclopropylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256816-54-2
Record name 1-(3-Cyclopropylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Data of 3 Cyclopropylpyridin 2 Yl Methanamine

(3-Cyclopropylpyridin-2-yl)methanamine is a chemical entity that embodies the convergence of the three functional groups discussed. As a research chemical, its value lies in its potential as a sophisticated building block for creating more complex molecules, leveraging the combined properties of the pyridine (B92270) scaffold, the reactive primary amine, and the modulating cyclopropyl (B3062369) group.

Below are its key physicochemical properties:

Table of Compounds

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the (3-Cyclopropylpyridin-2-yl)methanamine molecule by sequentially or concurrently introducing the necessary functional groups onto the pyridine (B92270) ring. These methods often rely on modern C-H functionalization techniques.

Approaches to the Pyridine Core Functionalization

The functionalization of pyridine rings is a well-established yet challenging field in organic chemistry. thieme-connect.com The electron-deficient nature of the pyridine ring and the coordinating power of the nitrogen atom make direct and selective functionalization difficult. unacademy.com Historically, the synthesis of substituted pyridines involved constructing the ring from acyclic precursors. unacademy.com However, recent advances have enabled direct C-H functionalization.

For the target molecule, functionalization is required at both the C-2 and C-3 positions. Methods for achieving C-3 selectivity, which is often more challenging than C-2 functionalization, are of particular interest. One innovative approach involves the traceless umpolung of 1-amidopyridin-1-ium salts. This method facilitates a Mannich-type C-C bond formation at the C-3 position, enabling the introduction of an aminomethyl group. rsc.org Another strategy uses a photoinduced, metal-free C-H sulfonylation of pyridines, which has shown success in achieving meta-selectivity. tandfonline.com These modern techniques represent potential pathways to directly install substituents at the desired positions on the pyridine core.

Introduction of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for enhancing metabolic stability, potency, and permeability of drug candidates. researchgate.netacs.org Its introduction onto a pyridine ring can be achieved through several methods.

Direct cyclopropanation of pyridine precursors is a primary strategy. This can involve the use of titanacyclopropane reagents, which exhibit high chemoselectivity and can react with pyridine N-oxides even in the presence of other sensitive functional groups like esters and nitriles. rsc.org Another established method is the Simmons-Smith-type cyclopropanation, which typically uses dihalomethanes with a zinc-copper couple or other catalytic systems. rsc.org For instance, a Corey-Chaykovsky cyclopropanation using trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride can convert chalcone (B49325) precursors into donor-acceptor cyclopropanes, a method adaptable to heterocyclic systems. nih.gov Michael Initiated Ring Closure (MIRC) reactions also offer a versatile route to enantioselectively form cyclopropane (B1198618) rings. wikipedia.org

A plausible direct approach for the target compound could involve the cyclopropanation of a pre-existing 3-halopyridine derivative, followed by functionalization at the C-2 position.

Strategies for Methanamine Group Incorporation

The (aminomethyl)pyridine moiety is a key structural component in numerous biologically active compounds. nih.govnih.gov Strategies for its incorporation can be divided into direct installation onto the pyridine ring or introduction via a precursor.

Direct C-H aminomethylation at the C-3 position of pyridine has been achieved using methods like the one-pot reaction of 1-amidopyridin-1-ium salt with an aminal, followed by reductive cleavage. rsc.org This represents a direct and efficient route to 3-(aminomethyl)pyridine (B1677787) derivatives.

Alternatively, the methanamine group can be constructed from a pre-existing functional group at the C-2 position. For example, a 2-halopyridine can undergo substitution reactions, or a 2-methylpyridine (B31789) can be functionalized. The synthesis of related compounds like (3-bromopyridin-2-yl)methanamine (B1439696) has been reported as part of synthetic routes to more complex molecules, indicating that pathways from functionalized precursors are well-trodden. nih.gov

Precursor-Based Synthetic Routes

Precursor-based routes involve the synthesis of an intermediate, such as a nitrile or an aldehyde, at the C-2 position of the 3-cyclopropylpyridine (B70739) core. This intermediate is then converted to the final methanamine group through oxidation or, more commonly, reduction methodologies.

Amine Precursor Oxidation Methods

While reductive pathways are more common for synthesizing primary amines, certain oxidative rearrangement reactions of carboxylic acid derivatives provide a viable route. These methods, including the Hofmann, Curtius, and Lossen rearrangements, proceed through an isocyanate intermediate which is then hydrolyzed to the amine. rsc.orgnih.govwikipedia.org

A hypothetical pathway to this compound could start from 3-cyclopropylpyridine-2-carboxylic acid. This acid can be converted to its corresponding primary amide, 3-cyclopropylpyridine-2-carboxamide.

Hofmann Rearrangement : Treatment of the primary amide with an oxidant like bromine in a basic solution (e.g., NaOH) initiates the Hofmann rearrangement. wikipedia.org The reaction proceeds through an N-bromoamide and a nitrene-like intermediate, which rearranges to an isocyanate. Subsequent hydrolysis yields the primary amine with one fewer carbon atom than the starting amide. pearson.comlibretexts.org This method has been successfully used to synthesize 3-aminopyridine (B143674) from nicotinamide. wikipedia.orgchemistwizards.com

Curtius Rearrangement : Alternatively, the carboxylic acid can be converted to an acyl azide (B81097), often in a one-pot procedure using reagents like diphenylphosphoryl azide (DPPA). nih.gov Thermal or photochemical decomposition of the acyl azide leads to the isocyanate via the Curtius rearrangement, which, upon hydrolysis, gives the primary amine. wikipedia.orgorganic-chemistry.orgrsc.org This method is known for its tolerance of a wide range of functional groups. wikipedia.org

Lossen Rearrangement : A third option involves converting the carboxylic acid to a hydroxamic acid. Activation of the hydroxamic acid (e.g., by O-acylation) followed by treatment with a base can trigger the Lossen rearrangement, also forming an isocyanate intermediate that hydrolyzes to the amine. unacademy.comrsc.orgwikipedia.org

Table 1: Overview of Amine Synthesis via Oxidative Rearrangements
RearrangementStarting PrecursorKey IntermediateKey ReagentsFinal Product
HofmannPrimary AmideIsocyanateBr₂, NaOHPrimary Amine
CurtiusAcyl AzideIsocyanateHeat or UV light, H₂OPrimary Amine
LossenHydroxamic AcidIsocyanateActivating Agent, Base, H₂OPrimary Amine

Reduction Methodologies for Carboxaldehyde and Nitrile Intermediates

The reduction of carbonyls and nitriles represents the most conventional and widely used approach for the synthesis of primary amines. These methods are generally high-yielding and utilize readily available reagents.

Reduction of a Nitrile Intermediate

This pathway begins with the synthesis of 3-cyclopropyl-2-cyanopyridine. The synthesis of cyanopyridines can be achieved through various means, such as the palladium-catalyzed reaction of a bromopyridine with a boronic acid, or the reaction of a chloropyridine with a cyanide source. nih.gov Once obtained, the nitrile group is reduced to a primary amine.

Common reduction methods include:

Catalytic Hydrogenation : This involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst. Typical catalysts include Raney Nickel (Ra-Ni), Palladium on carbon (Pd/C), or platinum oxide (PtO₂). This method is highly effective but requires specialized hydrogenation equipment.

Chemical Reduction : The use of hydride reagents is a common laboratory-scale method. Lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is a powerful reducing agent for this transformation.

Electrochemical Reduction : An alternative approach is the electrochemical reduction of cyanopyridines. For 2- and 3-cyanopyridines, this process can be improved by the addition of an iron salt catalyst to the electrolyte, which enhances the yield of the corresponding primary amine. google.com

Reductive Amination of a Carboxaldehyde Intermediate

This two-step, often one-pot, process involves the reaction of an aldehyde with ammonia (B1221849) to form an imine, which is then reduced in situ to the amine. acsgcipr.org The starting material for this route would be 3-cyclopropylpyridine-2-carboxaldehyde. Pyridine aldehydes are typically prepared by the oxidation of the corresponding methylpyridines or hydroxymethylpyridines. wikipedia.orgnih.gov

The key to successful reductive amination is the use of a reducing agent that is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate imine or iminium ion.

Borohydride Reagents : Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation due to its selectivity. More recently, borane-pyridine complex (BAP) has been identified as a less toxic and inexpensive alternative for the reductive amination of a wide variety of carbonyl compounds, including aldehydes, with amines. tandfonline.comtandfonline.comrsc.orgacs.org

Catalytic Hydrogenation : As with nitrile reduction, catalytic hydrogenation (H₂ with a metal catalyst like Pd/C) can also be employed to reduce the intermediate imine.

Table 2: Comparison of Precursor-Based Reduction Routes
PrecursorMethodKey ReagentsIntermediate
3-Cyclopropyl-2-cyanopyridineCatalytic HydrogenationH₂, Raney Ni or Pd/C-
3-Cyclopropyl-2-cyanopyridineChemical ReductionLiAlH₄-
3-Cyclopropylpyridine-2-carboxaldehydeReductive AminationNH₃, NaBH₃CN or Borane-PyridineImine

Referenced Chemical Compounds

Catalytic Approaches in Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound. The construction of the 2,3-disubstituted pyridine core can be approached through the sequential or convergent functionalization of a pre-existing pyridine ring, leveraging the power of transition metal catalysis.

Palladium-Mediated Coupling Reactions in Pyridine Functionalization

Palladium catalysis stands as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and its application in pyridine functionalization is well-established. The synthesis of the this compound scaffold can be envisioned through a strategy involving the introduction of the cyclopropyl group at the C3 position, followed by the installation of the aminomethyl group at the C2 position.

A key transformation for the introduction of the cyclopropyl moiety is the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.gov This reaction typically involves the coupling of a halopyridine with an organoboron reagent in the presence of a palladium catalyst and a base. For the synthesis of a 3-cyclopropylpyridine intermediate, a 3-halopyridine, such as 3-bromopyridine, can be coupled with cyclopropylboronic acid or its derivatives. nih.govnih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. A variety of palladium sources, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes, can be employed. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more specialized biaryl phosphines, are often used to stabilize the palladium catalyst and facilitate the catalytic cycle. nih.gov

Another powerful palladium-catalyzed method for C-C bond formation is the Negishi coupling, which utilizes organozinc reagents. nih.govnih.gov In this approach, a 3-pyridylzinc halide could be coupled with a cyclopropyl halide. nih.gov The Negishi coupling is known for its high functional group tolerance and can be an effective alternative to the Suzuki coupling. nih.gov

Once the 3-cyclopropylpyridine core is established, the aminomethyl group can be introduced at the C2 position. If the starting material is a 2-halo-3-cyclopropylpyridine, a palladium-catalyzed amination reaction can be employed. The Buchwald-Hartwig amination, for instance, allows for the coupling of an amine with an aryl halide. rsc.org While direct amination with methanamine can be challenging, a common strategy involves the use of a protected amine equivalent, such as benzophenone (B1666685) imine or a carbamate, followed by deprotection. Alternatively, a 2-formyl-3-cyclopropylpyridine, which can be synthesized from a 2-halo-3-cyclopropylpyridine via palladium-catalyzed formylation, can be converted to the desired aminomethyl group through reductive amination.

Table 1: Representative Palladium-Catalyzed Reactions for Pyridine Functionalization

EntryReactant 1Reactant 2Catalyst SystemProductYield (%)Reference
13-BromopyridineCyclopropylboronic acidPd(PPh₃)₄ / K₂CO₃3-CyclopropylpyridineGood to Excellent nih.gov
2Aryl BromideIsopropylzinc BromidePd(OAc)₂ / CPhosi-Pr-Aryl85 nih.gov
32-Pyridyl ChlorideDi-tert-butyl hydrazodiformatePd₂(dba)₃ / BINAPProtected 2-hydrazinopyridineGood nih.govnih.gov

Other Transition Metal Catalysis in Amination and Cyclopropylation

Besides palladium, other transition metals such as rhodium, iridium, and copper have shown significant utility in the functionalization of pyridines. Rhodium and iridium catalysts, in particular, have been employed in C-H activation and amination reactions. researcher.life For instance, rhodium(II) catalysts can catalyze C-H amination reactions using N-mesyloxycarbamates as nitrogen sources. researcher.life This approach could potentially be applied to a 3-cyclopropylpyridine to directly install an amino group at the C2 position, although regioselectivity might be a challenge.

Rhodium has also been utilized in the methylation of pyridines, demonstrating its ability to functionalize the pyridine ring through a temporary dearomatization strategy. researchgate.net While not directly applicable to the synthesis of the target molecule, this methodology highlights the potential of rhodium catalysis in pyridine modification.

Copper-catalyzed reactions also offer valuable pathways for pyridine functionalization. For example, copper has been used in the amination of heteroaryl halides. rsc.org Furthermore, copper-catalyzed cyclopropanation reactions are well-known, although they typically involve the reaction of an alkene with a diazo compound or a dihalomethane. A strategy involving the formation of a 2-vinyl-3-cyclopropylpyridine followed by a subsequent amination of the vinyl group could also be considered.

Table 2: Examples of Other Transition Metal-Catalyzed Reactions

EntryReaction TypeMetal CatalystReactantsProductKey FeatureReference
1C-H AminationRhodium(II)Alkane, N-mesyloxycarbamateAmineDirect C-H functionalization researcher.life
2Pyridine MethylationRhodiumPyridine, Methanol/FormaldehydeMethylated PyridineTemporary dearomatization researchgate.net
3Oxidative CouplingCopper(II)2-NaphthylaminesBINAM derivativesC-C bond formation nih.gov

Stereoselective Synthesis of Chiral Analogs

The development of stereoselective methods for the synthesis of chiral analogs of this compound is of great interest, as the biological activity of chiral molecules is often dependent on their absolute configuration. This can be achieved through enantioselective or diastereoselective strategies.

Enantioselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is typically achieved using a chiral catalyst, which is composed of a metal and a chiral ligand. For the synthesis of chiral analogs of this compound, the stereocenter could be at the carbon bearing the amino group or on the cyclopropyl ring if it is substituted.

Several enantioselective methods for the functionalization of pyridines and their derivatives have been reported. Copper-catalyzed asymmetric alkylation of alkenyl pyridines with Grignard reagents in the presence of a chiral diphosphine ligand has been shown to produce chiral pyridines with high enantioselectivity. nih.govrsc.org This approach could be adapted to a substrate containing a pre-installed cyclopropyl group.

Nickel-catalyzed enantioselective arylation of pyridines has also been demonstrated, providing access to enantioenriched 2-aryl-1,2-dihydropyridines. acs.org These intermediates can be further elaborated to chiral piperidines. A similar strategy could potentially be developed for the introduction of a cyclopropyl group.

The synthesis of chiral aminomethylpyridines can be achieved through the asymmetric hydrogenation of corresponding imines or enamines using chiral iridium or ruthenium catalysts. nih.gov A number of chiral phosphine ligands, such as those based on the BINAP or Pyrinap scaffold, have been developed for this purpose. nih.gov

Table 3: Chiral Ligands for Enantioselective Pyridine Functionalization

Ligand TypeMetalReaction TypeSubstrate ClassEnantioselectivityReference
Chiral DiphosphineCopperAsymmetric AlkylationAlkenyl PyridinesHigh nih.govrsc.org
Chiral PyridineIridiumC-H BorylationDiaryl(2-pyridyl)methanesUp to 96% ee rsc.org
PyrinapCopperA³-CouplingAlkynes, Aldehydes, AminesHigh nih.gov

Diastereoselective Control in Derivative Synthesis

Diastereoselective synthesis focuses on controlling the formation of a specific diastereomer when a molecule has multiple stereocenters. This is often achieved by using a chiral auxiliary or by taking advantage of substrate-controlled steric or electronic effects.

For the synthesis of chiral analogs of this compound with multiple stereocenters, for instance, a substituted cyclopropyl ring and a chiral aminomethyl group, diastereoselective control would be crucial.

One approach involves the diastereoselective functionalization of a pre-existing chiral pyridine derivative. For example, a chiral this compound could be further modified at the amine or the pyridine ring, with the existing stereocenter directing the stereochemical outcome of the subsequent reaction.

Another strategy is the diastereoselective trifunctionalization of pyridinium (B92312) salts, which has been shown to produce complex, structurally crowded azaheteropolycycles with high diastereoselectivity. This methodology highlights the potential for creating multiple stereocenters in a single step.

The synthesis of diastereomerically pure 2,5-diketopiperazines has been achieved through a sequential Ugi post-transformation involving catalytic cyclization and oxidative Heck reaction. While not directly related to the target molecule, this demonstrates the power of sequential reactions in controlling diastereoselectivity.

Reactions Involving the Primary Amine Functionality

The primary amine group in this compound is a key site for a variety of nucleophilic reactions. Its reactivity is influenced by the adjacent pyridine ring, which can affect the amine's basicity and nucleophilicity.

Nucleophilic Acyl Substitution Reactions

The primary amine of this compound readily undergoes nucleophilic acyl substitution with a variety of acylating agents, such as acid chlorides, acid anhydrides, and carboxylic acids (activated with coupling agents), to form stable amide derivatives. These reactions are fundamental in creating peptidomimetics and other complex organic molecules.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, carboxylate). In the case of reaction with a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is typically required to activate the carboxylic acid for nucleophilic attack.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

Acylating Agent Product Typical Conditions
Acetyl chloride N-((3-Cyclopropylpyridin-2-yl)methyl)acetamide Inert solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine), 0 °C to room temperature
Benzoyl chloride N-((3-Cyclopropylpyridin-2-yl)methyl)benzamide Inert solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine), 0 °C to room temperature
Acetic anhydride N-((3-Cyclopropylpyridin-2-yl)methyl)acetamide Inert solvent (e.g., DCM, THF), with or without a base, room temperature

Formation of Imines and Related Heterocycles

This compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate.

The reaction is reversible, and the equilibrium can often be driven towards the imine product by removing water from the reaction mixture, for instance, by azeotropic distillation. The resulting imines can be valuable intermediates themselves, and can be reduced to secondary amines or used in the synthesis of various heterocyclic systems.

Table 2: Imine Formation Reactions

Carbonyl Compound Product Type Typical Conditions
Benzaldehyde N-((3-Cyclopropylpyridin-2-yl)methyl)-1-phenylmethanimine Inert solvent (e.g., toluene, ethanol), acid catalyst (e.g., p-toluenesulfonic acid), reflux with water removal

Urea (B33335) and Thiourea (B124793) Derivative Synthesis

The primary amine of this compound can react with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. These reactions are generally high-yielding and proceed through the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate.

These derivatives are of significant interest due to the prevalence of urea and thiourea moieties in biologically active compounds. The reaction is typically carried out in an inert aprotic solvent at room temperature.

Table 3: Synthesis of Urea and Thiourea Derivatives

Reagent Product Type Typical Conditions
Phenyl isocyanate 1-((3-Cyclopropylpyridin-2-yl)methyl)-3-phenylurea Inert solvent (e.g., THF, DCM), room temperature

Oxidation Reactions of the Methanamine Group

The methanamine group can be oxidized to an aldehyde or a carboxylic acid under appropriate conditions. The selective oxidation of a primary amine to an aldehyde can be challenging, as the aldehyde product is often susceptible to further oxidation to the carboxylic acid. However, specific reagents and conditions have been developed for this transformation. More commonly, strong oxidizing agents will convert the aminomethyl group directly to a carboxylic acid.

Table 4: Potential Oxidation Products

Product Oxidizing Agent
3-Cyclopropylpyridine-2-carbaldehyde Mild oxidizing agents

Transformations at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound is basic and can participate in acid-base reactions.

Protonation and Salt Formation

The pyridine nitrogen is a basic site and can be readily protonated by acids to form pyridinium salts. The basicity of the pyridine nitrogen is generally higher than that of the primary amine, leading to selective protonation at the pyridine nitrogen under controlled acidic conditions. The formation of salts, such as hydrochlorides or sulfates, can be advantageous for improving the solubility and crystallinity of the compound.

Experimental and computational studies on similar 2-pyridinyl moieties have shown that protonation occurs preferentially on the pyridine nitrogen. nih.gov The formation of hydrochloride salts of related pyridin-2-yl-methanamine derivatives is a common practice. google.comgoogle.com

Table 5: Salt Formation

Acid Salt Product
Hydrochloric acid (HCl) (3-Cyclopropylpyridin-2-yl)methanaminium chloride

N-Oxidation Reactions

The nitrogen atom of the pyridine ring in this compound can undergo N-oxidation to form the corresponding pyridine-N-oxide. This transformation is a common reaction for pyridine derivatives and can significantly alter the electronic properties and reactivity of the molecule. The introduction of an N-oxide functionality can increase the electron density of the pyridine ring at the ortho and para positions, making it more susceptible to electrophilic substitution. Conversely, it can activate the positions alpha and gamma to the nitrogen for nucleophilic attack.

A significant challenge in the N-oxidation of molecules containing both a pyridine ring and an aliphatic amine, such as this compound, is achieving selectivity. Aliphatic amines are generally more nucleophilic and thus more readily oxidized than the nitrogen of a pyridine ring. However, methods have been developed to achieve selective N-oxidation of heteroaromatics in the presence of more reactive aliphatic amines. nih.gov One such strategy involves the in situ protonation of the more basic aliphatic amine, which deactivates it towards oxidation, allowing for the selective oxidation of the pyridine nitrogen. nih.gov An iminium salt organocatalyst can also be employed to facilitate this selective transformation. nih.gov

The resulting N-oxide can be a valuable intermediate for further functionalization. For instance, it can be used in reactions such as the conversion to a C(sp2)-H hydroxylation product, mimicking metabolic pathways. nih.gov

Table 1: Reagents for Selective N-Oxidation of Pyridine in the Presence of Aliphatic Amines

Reagent/Catalyst System Key Features Reference
In situ protonation with an iminium salt organocatalyst Enables selective N-oxidation of less reactive heteroaromatic nitrogens over more reactive aliphatic amines. nih.gov

Coordination Chemistry with Metal Centers

The this compound ligand possesses two potential coordination sites for metal ions: the pyridine nitrogen and the nitrogen of the aminomethyl group. This bidentate N,N-donor character makes it a candidate for forming stable chelate complexes with a variety of transition metals. The formation of such complexes can have significant implications for catalysis, materials science, and bioinorganic chemistry.

While specific studies on the coordination chemistry of this compound are not extensively documented in the reviewed literature, the coordination behavior of substituted pyridyl ligands is well-established. Cationic and neutral coordination complexes of substituted pyridines with lanthanide(III) ions, such as Eu(III) and Gd(III), have been synthesized and characterized. researchgate.net These complexes can serve as versatile intermediates for further synthetic transformations. researchgate.net The coordination of the pyridyl nitrogen to the metal center can activate the pyridine ring for subsequent reactions.

The presence of the aminomethyl group in the ortho position allows for the formation of a stable five-membered chelate ring upon coordination with a metal ion. This chelation effect generally enhances the thermodynamic stability of the resulting complex compared to monodentate pyridine ligands. The specific coordination geometry and the properties of the resulting complexes will depend on the nature of the metal ion, its oxidation state, and the reaction conditions.

Table 2: Potential Coordination Modes of this compound

Coordination Mode Description Potential Metal Ions
Bidentate (N,N) Both the pyridine nitrogen and the aminomethyl nitrogen coordinate to the same metal center, forming a five-membered chelate ring. Transition metals (e.g., Cu, Ni, Pd, Pt), Lanthanides (e.g., Eu, Gd)
Monodentate (N_pyridine) Only the pyridine nitrogen coordinates to the metal center. Can occur if the aminomethyl group is sterically hindered or protonated.

Reactivity of the Cyclopropyl Ring

Ring-Opening Reactions

The cyclopropyl group, while generally considered a stable three-membered carbocycle, can undergo ring-opening reactions under specific conditions due to its inherent ring strain. The reactivity of the cyclopropyl ring in this compound is influenced by the electronic effects of the adjacent pyridine ring.

One potential pathway for the ring-opening of a cyclopropyl group attached to a pyridine ring is through the action of an acid. For instance, pyridine hydrochloride has been shown to catalyze the ring-opening of cyclopropanes. acs.org In the context of this compound, protonation of the pyridine nitrogen would enhance the electron-withdrawing nature of the heterocyclic ring, potentially facilitating the cleavage of the cyclopropyl C-C bonds. Donor-acceptor cyclopropanes are known to undergo ring-opening reactions, and the pyridinium moiety can act as an electron-accepting group. acs.org

The regioselectivity of the ring-opening would be a key aspect of such a reaction, and it would likely be influenced by the substitution pattern on the cyclopropyl ring and the nature of the attacking nucleophile.

Functionalization of the Cyclopropyl Moiety

Direct functionalization of the cyclopropyl ring in this compound without ring-opening presents a synthetic challenge. The C-H bonds of a cyclopropyl ring are generally strong and less reactive than those in other aliphatic systems. However, the proximity of the pyridine ring and the aminomethyl group could potentially direct or activate certain C-H bonds for functionalization.

Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of unreactive C-H bonds. rsc.org While specific examples for the cyclopropyl group in this molecule are scarce, it is conceivable that a directed C-H functionalization approach could be employed. For instance, the aminomethyl group could act as a directing group, coordinating to a metal catalyst and bringing it into close proximity to the C-H bonds of the cyclopropyl ring, thereby facilitating their selective functionalization.

Construction of Higher-Order Heterocyclic Systems

Annulation Reactions

This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to an existing one, are a key strategy in this regard.

The functional groups present in the molecule, namely the aminomethyl group and the pyridine ring, provide handles for various cyclization strategies. For example, the aminomethyl group can react with suitable bifunctional electrophiles to construct a new ring fused to the pyridine core.

Furthermore, transition-metal-catalyzed C(sp2)–H functionalization of the pyridine ring followed by annulation is a well-established method for constructing pyridine-fused heterocycles. nih.gov This approach could involve the activation of a C-H bond on the pyridine ring of this compound, followed by a reaction with a coupling partner that leads to a cyclized product. For instance, rhodium-catalyzed dual C-H functionalization and annulation of bipyridine systems with alkynes have been reported to yield fused polycyclic aromatic systems. nih.gov A similar strategy could potentially be applied to this compound to construct novel, higher-order heterocyclic frameworks.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pyridine-N-oxide
Europium(III)
Gadolinium(III)

Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in synthetic organic chemistry, allowing for the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are of paramount importance in drug discovery and medicinal chemistry for the rapid generation of libraries of structurally diverse compounds. The chemical structure of this compound, featuring a primary amine and a pyridine ring, makes it an excellent candidate for participation in various MCRs, leading to a wide array of novel molecular scaffolds.

While specific literature detailing the participation of this compound in MCRs is not extensively documented, its structural motifs are analogous to other 2-aminomethylpyridines and 2-aminopyridines which are known to undergo such transformations. The primary amine serves as a key functional group for initiating these reactions, most notably in the Ugi and Passerini reactions.

One of the most prominent MCRs for which this compound would be a suitable substrate is the Ugi four-component reaction (Ugi-4CR). The Ugi reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov The reaction proceeds through the formation of a Schiff base or imine from the amine and the carbonyl compound, which is then protonated by the carboxylic acid. This is followed by the nucleophilic attack of the isocyanide and subsequent intramolecular rearrangement to yield a stable α-acylamino amide product. The versatility of the Ugi reaction allows for the introduction of four points of diversity into the final molecule, making it a powerful tool for generating compound libraries for high-throughput screening. mdpi.com

In a hypothetical Ugi reaction, this compound would serve as the amine component. The other components could be varied extensively to create a diverse library of products. For instance, a reaction with a simple aldehyde like isobutyraldehyde, a carboxylic acid such as acetic acid, and an isocyanide like tert-butyl isocyanide would yield a complex α-acylamino amide scaffold incorporating the cyclopropyl-substituted pyridine moiety.

The Passerini three-component reaction is another important MCR where a primary amine is not a direct reactant, but the principles can be applied to derivatives of this compound. The classical Passerini reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While the primary amine of this compound would not directly participate in a classical Passerini reaction, its derivatives, such as an aldehyde formed by oxidation of the corresponding alcohol, could be utilized.

The diversification of scaffolds through MCRs is not limited to the initial reaction products. Post-condensation modifications of the MCR products can lead to an even greater variety of heterocyclic systems. For example, the product of an Ugi reaction could contain functional groups that can undergo subsequent intramolecular cyclization to form novel ring systems. This strategy has been successfully employed to synthesize a wide range of heterocyclic scaffolds, including imidazoles, oxazoles, and benzodiazepines.

The table below illustrates a hypothetical Ugi-type reaction involving this compound to demonstrate the potential for scaffold diversification. The reactants and conditions are representative and based on general protocols for Ugi reactions.

Amine ComponentCarbonyl ComponentCarboxylic AcidIsocyanideProduct Scaffold
This compoundIsobutyraldehydeAcetic Acidtert-Butyl isocyanideα-Acylamino amide
This compoundBenzaldehydeBenzoic AcidCyclohexyl isocyanideα-Acylamino amide
This compoundFormaldehydePropionic AcidBenzyl isocyanideα-Acylamino amide

This table demonstrates how varying the carbonyl, carboxylic acid, and isocyanide components in a Ugi reaction with this compound can lead to a diverse set of complex molecules, each with a unique substitution pattern around the central α-acylamino amide core.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed experimental ¹H NMR data for (3-Cyclopropylpyridin-2-yl)methanamine, including chemical shifts (δ), multiplicities, and coupling constants (J), could not be located in the public domain, preventing a specific analysis and the creation of a data table. A general analysis would predict signals corresponding to the protons on the pyridine (B92270) ring, the aminomethyl group, and the cyclopropyl (B3062369) group. The integration of these signals would be expected to correspond to the number of protons in each environment.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks. For this compound, COSY correlations would be expected between adjacent protons on the pyridine ring and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) establishes direct one-bond correlations between protons and the carbons they are attached to. chemicalbook.comnih.gov This technique would definitively link the proton signals to their corresponding carbon signals in the molecule. chemicalbook.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) correlations between protons and carbons. chemicalbook.comchemicalbook.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. chemicalbook.comchemicalbook.com

Without experimental 2D NMR data, a detailed analysis of the specific correlations for this compound cannot be performed.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While experimental HRMS data for the free base was not found, the PubChem entry for 1-(3-cyclopropylpyridin-2-yl)methanamine dihydrochloride (B599025) provides a predicted monoisotopic mass of 148.10005 Da for the free base, this compound. uni.lu This corresponds to the molecular formula C₉H₁₂N₂. The predicted m/z value for the protonated molecule [M+H]⁺ is 149.10733. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct Predicted m/z
[M+H]⁺ 149.10733
[M+Na]⁺ 171.08927
[M-H]⁻ 147.09277
[M+NH₄]⁺ 166.13387
[M+K]⁺ 187.06321
[M+H-H₂O]⁺ 131.09731
[M+HCOO]⁻ 193.09825
[M+CH₃COO]⁻ 207.11390
[M+Na-2H]⁻ 169.07472
[M]⁺ 148.09950

Fragmentation Patterns and Structural Information

The analysis of fragmentation patterns in mass spectrometry provides valuable clues about the structure of a molecule. In the absence of experimental mass spectra for this compound, a definitive discussion of its fragmentation is not possible. However, likely fragmentation pathways would involve the loss of the aminomethyl group, cleavage of the cyclopropyl ring, and fragmentation of the pyridine ring.

Infrared (IR) Spectroscopy

Characteristic Vibrational Frequencies of Functional Groups

A comprehensive search for the infrared spectrum of this compound has yielded no specific experimental data. Therefore, a table of its characteristic vibrational frequencies cannot be compiled from verified sources.

Theoretically, the IR spectrum of this compound would be expected to exhibit vibrational modes characteristic of its constituent functional groups: the cyclopropyl ring, the pyridine ring, and the primary amine. Key expected absorptions would include:

N-H stretching of the primary amine (NH₂) group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the cyclopropyl and aromatic pyridine groups, expected around 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations within the pyridine ring, which would be observed in the 1400-1600 cm⁻¹ region.

CH₂ scissoring from the aminomethyl group, generally found near 1450 cm⁻¹.

N-H bending of the primary amine, typically seen in the range of 1590-1650 cm⁻¹.

Without experimental data, these remain predicted ranges based on known frequencies for similar functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

There is no available UV-Vis spectroscopic data for this compound in the public domain. Consequently, an analysis of its electronic transitions and chromophores based on experimental findings cannot be provided.

The primary chromophore in this molecule is the substituted pyridine ring. Pyridine itself typically displays π → π* transitions at approximately 200 nm and 250 nm, and a weaker n → π* transition around 270 nm. The presence of the cyclopropyl and aminomethyl substituents on the pyridine ring would be expected to cause shifts in the positions and intensities of these absorption bands (bathochromic or hypsochromic shifts). However, the precise wavelengths (λmax) and molar absorptivities (ε) remain undetermined in the absence of experimental spectra.

X-ray Crystallography

Solid-State Structure Determination

No published X-ray crystallographic studies for this compound could be located. As a result, a definitive determination of its solid-state structure, including precise bond lengths, bond angles, and unit cell parameters, is not possible.

Intermolecular Interactions and Crystal Packing Analysis

Without a determined crystal structure, an analysis of the intermolecular interactions and crystal packing of this compound cannot be conducted. Such an analysis would typically identify hydrogen bonding patterns involving the primary amine, as well as potential π-π stacking interactions between pyridine rings, which govern the three-dimensional arrangement of molecules in the solid state.

Computational and Theoretical Investigations

In the absence of extensive experimental data, computational and theoretical chemistry serve as powerful tools to predict and understand the behavior of molecules like (3-Cyclopropylpyridin-2-yl)methanamine. These methods allow for the exploration of its chemical properties and potential interactions at an atomic level.

Ligand-Receptor Interaction Modeling (General chemical interactions, not specific therapeutic targets)

Molecular docking and dynamics simulations are instrumental in modeling the interactions between a ligand, such as this compound, and a receptor. In a non-biological context, a "receptor" can be any molecule, surface, or material with which the ligand might interact, such as a catalyst, a polymer, or a stationary phase in chromatography.

The interaction of this compound is governed by a combination of non-covalent forces. The pyridine (B92270) ring, with its aromatic character and nitrogen heteroatom, can participate in several types of interactions. The nitrogen atom can act as a hydrogen bond acceptor. The aromatic ring itself can engage in π-π stacking with other aromatic systems and cation-π interactions.

The aminomethyl group (-CH2NH2) is a primary site for hydrogen bonding, with the amine acting as a hydrogen bond donor. The flexible nature of this group allows it to orient itself optimally to form these crucial interactions. The cyclopropyl (B3062369) group, being a small, strained, and non-polar ring, primarily contributes to van der Waals and hydrophobic interactions. The unique electronic nature of the cyclopropyl ring can also influence the adjacent pyridine ring's reactivity and interaction potential.

Molecular docking simulations can predict the preferred binding orientation of this compound to a model receptor surface, and molecular dynamics can simulate the stability of this interaction over time. These models calculate the binding energy, which is a sum of the energies of all intermolecular interactions between the ligand and the receptor.

Table 1: Hypothetical Interaction Energy Contributions of this compound with a Model Non-Biological Receptor Surface This table is illustrative and provides a theoretical breakdown of interaction energies that could be obtained from a molecular docking study.

Interaction Type Functional Group Involved Estimated Energy Contribution (kcal/mol)
Hydrogen Bonding Aminomethyl group (-NH2) -3 to -5
Hydrogen Bonding Pyridine Nitrogen -1 to -3
π-π Stacking Pyridine Ring -2 to -4
Cation-π Interaction Pyridine Ring -5 to -10
Hydrophobic Interactions Cyclopropyl group -1 to -2

Predictive Modeling of Chemical Interactions

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, can forecast the chemical and physical properties of a molecule based on its structure. For this compound, such models can predict properties that govern its interactions, such as its solubility, lipophilicity (logP), and electronic properties. rsc.org

These models are built by correlating the structural features of a set of known compounds with their measured properties. Once a statistically significant model is developed, it can be used to predict the properties of new, untested compounds like this compound.

For instance, the lipophilicity of a compound, a key determinant of its interaction with polar and non-polar environments, can be predicted. The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can indicate the molecule's reactivity and its ability to participate in charge-transfer interactions.

Table 2: Predicted Physicochemical Properties of this compound Relevant to Chemical Interactions This table presents predicted values for physicochemical properties that are often used in predictive modeling of chemical interactions. These values are typically calculated using computational algorithms.

Property Predicted Value Significance in Chemical Interactions
Molecular Weight 148.22 g/mol Influences diffusion and steric factors in interactions.
XlogP 0.7 Indicates a relatively balanced solubility between polar and non-polar media. nih.gov
Hydrogen Bond Donors 1 The aminomethyl group can donate a hydrogen bond.
Hydrogen Bond Acceptors 2 The pyridine nitrogen and the amine nitrogen can accept hydrogen bonds.
Polar Surface Area 38.9 Ų Relates to the potential for polar interactions and permeation through polar materials.

These predicted properties, when used as descriptors in a QSAR model, can help to quantitatively predict the strength and nature of the interactions of this compound with various chemical entities without the need for direct experimental measurement.

Applications in Advanced Chemical Research and Materials Science

Role as a Key Synthetic Intermediate in Organic Synthesis

The intrinsic reactivity and functionality of (3-Cyclopropylpyridin-2-yl)methanamine make it a valuable building block in organic synthesis. The presence of a primary amine, a nucleophilic pyridine (B92270) nitrogen, and a reactive cyclopropyl (B3062369) ring allows for diverse chemical transformations.

Precursor for Complex Chemical Libraries

In the quest for new pharmaceuticals and bioactive compounds, the generation of diverse chemical libraries is paramount. Pyridine and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their prevalence in natural products and approved drugs nih.govgoogle.com. The structure of this compound is well-suited for the construction of such libraries. The primary amine group serves as a handle for a variety of chemical reactions, including amidation, alkylation, and reductive amination, allowing for the introduction of a wide range of substituents.

Patents have described the synthesis of related pyridin-2-yl-methylamine derivatives for the creation of extensive compound libraries aimed at discovering new therapeutic agents google.comgoogle.com. These libraries often explore the chemical space around a core scaffold to identify molecules with desired biological activities. The cyclopropyl moiety in this compound adds a layer of structural complexity and rigidity that can be advantageous for binding to biological targets. The development of combinatorial methodologies enables the rapid synthesis of large numbers of distinct compounds from a common precursor like this compound google.comgoogle.com.

Scaffold for Novel Reagent Development

Substituted pyridines are not only components of bioactive molecules but also serve as scaffolds for the development of novel reagents and catalysts. The electronic properties of the pyridine ring can be tuned by the introduction of substituents, which in turn influences the reactivity of the molecule. The cyclopropyl group in this compound is of particular interest in this regard. Cyclopropyl groups can participate in unique chemical transformations, such as ring-opening reactions, which can be exploited in the design of new synthetic methodologies rsc.orgnih.govacs.org.

Furthermore, pyridine derivatives are known precursors for the synthesis of catalysts, particularly transition metal complexes where the pyridine nitrogen acts as a ligand core.ac.ukacs.orgwikipedia.org. The aminomethyl group in this compound can also coordinate to metal centers, potentially leading to the formation of pincer-type ligands that can stabilize catalytic species.

Development of Advanced Materials

The unique electronic and structural properties of pyridine-containing molecules make them attractive candidates for the development of advanced materials with applications in electronics and optics.

Building Block for Organic Semiconductors

Organic semiconductors are at the heart of next-generation electronic devices such as flexible displays, sensors, and solar cells. The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties and solid-state packing. Pyridine, being an electron-deficient aromatic ring, is a common building block in the design of n-type and ambipolar organic semiconductors sigmaaldrich.com.

This compound can be envisioned as a valuable monomer for the synthesis of semiconducting polymers and small molecules. Its pyridine core can be incorporated into donor-acceptor architectures, which is a prevalent strategy for tuning the band gap and charge transport properties of organic semiconductors. The cyclopropyl group, with its unique electronic character and steric bulk, can influence the intermolecular interactions and molecular packing in the solid state, which are critical parameters for achieving high charge carrier mobility.

Precursor for Optoelectronic Materials

Optoelectronic materials, which interact with light and electricity, are essential for technologies like organic light-emitting diodes (OLEDs) and photodetectors. The photophysical properties of these materials, such as their absorption and emission wavelengths, can be finely tuned through chemical modification. Pyridine derivatives have been extensively studied for their potential in optoelectronic applications due to their versatile chemistry and favorable electronic properties nih.govmdpi.com.

This compound provides a scaffold that can be functionalized to create novel optoelectronic materials. The aminomethyl group offers a convenient point of attachment for chromophoric units or other functional groups that can modify the material's light-absorbing and emitting characteristics. The rigid cyclopropyl group can help to control the molecular conformation and suppress non-radiative decay pathways, potentially leading to enhanced luminescence efficiency.

Coordination Chemistry and Ligand Design

The ability of pyridine and its derivatives to coordinate with a wide range of metal ions is a cornerstone of coordination chemistry wikipedia.orgnih.govnih.gov. This compound is a bidentate ligand, capable of binding to a metal center through both the pyridine nitrogen and the nitrogen atom of the aminomethyl group, forming a stable five-membered chelate ring.

The coordination of this ligand to transition metals can lead to the formation of complexes with interesting catalytic and magnetic properties. The steric and electronic influence of the cyclopropyl group can affect the coordination geometry, the stability of the resulting complex, and its reactivity. For instance, the electron-donating or -withdrawing nature of substituents on the pyridine ring is known to modulate the catalytic activity of palladium and rhodium complexes in cross-coupling and carbonylation reactions, respectively core.ac.ukacs.orgnih.gov. The specific influence of a 3-cyclopropyl substituent would be a subject of interest for fine-tuning the performance of such catalysts.

The resulting metal complexes of this compound could find applications in various catalytic processes, including hydrogenation, and carbon-carbon bond formation. Furthermore, the design of ligands with specific steric and electronic profiles is crucial for the development of catalysts with high activity and selectivity.

Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional porous structures. The properties of a MOF are directly influenced by the geometry and chemical nature of its organic linkers. While specific, large-scale studies detailing the use of this compound in MOF synthesis are not extensively documented in mainstream literature, its potential as a ligand is recognized within the chemical community. bldpharm.com The presence of both the pyridine nitrogen and the aminomethyl group provides two potential coordination sites, allowing it to act as a bidentate or bridging ligand, which is a fundamental requirement for the formation of extended framework structures.

The cyclopropyl group introduces a degree of rigidity and steric bulk that can influence the resulting topology and pore environment of a MOF. Researchers hypothesize that this specific substituent could lead to the formation of unique network structures not achievable with simpler alkyl or aryl-substituted pyridines. The table below outlines the theoretical coordination behavior based on its structural features.

Structural Feature Potential Role in MOF Formation Anticipated Influence on MOF Properties
Pyridine NitrogenPrimary coordination site for metal ions.Directs the primary geometry of the metal-ligand node.
Aminomethyl GroupSecondary coordination site, enabling chelation or bridging.Can lead to higher framework stability and connectivity.
Cyclopropyl GroupSteric controller and rigid spacer.Influences pore size, shape, and overall framework topology.

Design of Chelating and Bridging Ligands for Catalysis (Metal-catalyzed reactions)

The ability of this compound to form stable complexes with transition metals is a key attribute for its use in catalysis. The N,N-bidentate chelation motif, involving the pyridine nitrogen and the exocyclic amine, can stabilize metal centers, which can then act as active sites for catalytic transformations.

In the context of metal-catalyzed reactions, ligands play a crucial role in modulating the reactivity, selectivity, and stability of the catalyst. The cyclopropyl group on the pyridine ring of this ligand can exert a significant electronic and steric influence on the metal center. This can be advantageous in asymmetric catalysis, where fine-tuning the ligand's steric profile is essential for achieving high enantioselectivity. While detailed catalytic studies featuring this specific ligand are emerging, its structural analogues are widely used in reactions such as hydrogenations, cross-couplings, and polymerizations. The potential applications are based on the fundamental principles of ligand design in catalysis.

Design of Chemical Probes and Tools for Research

Beyond materials science, the unique properties of this compound make it a candidate for the development of specialized molecules used to investigate biological systems at the molecular level.

Synthesis of Fluorescent Probes

Fluorescent probes are molecules that can report on their local environment by emitting light. They are invaluable tools in chemical and biological research. The pyridine core of this compound can be chemically modified to incorporate a fluorophore. The primary amine group serves as a convenient chemical handle for attaching this compound to other molecules or for introducing functionalities that modulate its fluorescent properties in response to specific analytes or environmental changes (e.g., pH, metal ion concentration).

For instance, the amine could be reacted with a fluorophore containing an isothiocyanate or a succinimidyl ester to form a stable conjugate. The pyridine nitrogen and the nearby cyclopropyl group could then interact with specific metal ions, potentially leading to a change in the fluorescence signal (a "turn-on" or "turn-off" response). This would allow for the detection and quantification of the target ion. Although specific fluorescent probes derived directly from this molecule are not yet widely reported, its structure represents a viable scaffold for such designs.

Development of Affinity Ligands for Chemical Biology Studies

Affinity ligands are molecules designed to bind selectively to a specific biological target, such as a protein. They are used to isolate, identify, and study the function of these targets without a therapeutic goal. The development of such tools is a cornerstone of chemical biology.

The primary amine on this compound provides a straightforward point of attachment for linker groups, which can then be used to immobilize the molecule onto a solid support, like a resin or a bead. This creates an affinity matrix that can be used to "fish" for binding partners from a complex biological sample, such as a cell lysate. The pyridine and cyclopropyl components would form the core of the "bait," providing the specific interactions (e.g., hydrogen bonding, hydrophobic interactions) that determine binding selectivity. The specificity of the binding would depend on the shape and chemical complementarity of the ligand to the protein's binding pocket. While patents exist that cover chemical structures related to (4-Cyclopropylpyridin-2-yl)methanamine, detailed non-therapeutic affinity studies with the 3-cyclopropyl isomer are not yet prevalent in the public domain. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (3-Cyclopropylpyridin-2-yl)methanamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves before use and employ proper removal techniques to avoid contamination .
  • Ventilation : Ensure adequate fume hood ventilation to prevent inhalation exposure. In case of accidental inhalation, move to fresh air and seek medical attention .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of contaminated waste in sealed containers. Avoid release into drains .
  • Storage : Store in sealed, labeled containers under refrigeration (2–8°C) in a dry, well-ventilated area away from ignition sources .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Cyclopropane Ring Introduction : Utilize [2+1] cyclopropanation strategies, such as the reaction of pyridine derivatives with cyclopropane precursors under palladium catalysis .
  • Amine Functionalization : Reductive amination of ketone intermediates (e.g., 3-cyclopropylpyridine-2-carbaldehyde) using sodium cyanoborohydride (NaBH3CN) in methanol at controlled pH (6–7) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >90% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : 1^1H NMR (CDCl3, 400 MHz) for cyclopropyl protons (δ 0.5–1.2 ppm) and pyridinyl protons (δ 7.3–8.5 ppm). 13^13C NMR confirms cyclopropyl carbons (δ 8–12 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+ m/z calc. 163.10; observed 163.09) .
  • Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with retention time consistency (±0.2 min) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain 50–60°C during cyclopropanation to balance reaction rate and byproduct formation .
  • Catalyst Screening : Test Pd(PPh3)4 vs. Pd(OAc)2 with ligands (e.g., Xantphos) to enhance regioselectivity .
  • pH Adjustment : Use buffered conditions (pH 6.5–7.0) during reductive amination to minimize side reactions .
  • Scale-Up Considerations : Incremental reagent addition and inline FTIR monitoring to track intermediate formation .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the pyridine or cyclopropane positions via Suzuki-Miyaura coupling or nucleophilic substitution .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC50 values to correlate substituent effects with activity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and identify key interactions (e.g., hydrogen bonding with cyclopropane) .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate variability. Use positive controls (e.g., staurosporine for kinase inhibition) .
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Proteomic Profiling : Use mass spectrometry-based proteomics to verify target engagement and off-target effects in cellular models .

Q. What advanced analytical techniques are suitable for studying the stability of this compound under varying conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV, 254 nm), and humidity (75% RH) for 1–4 weeks. Monitor degradation via UPLC-MS to identify breakdown products .
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life at 25°C using accelerated stability data (40–60°C) .
  • Solid-State Characterization : Use XRPD to assess crystallinity changes and DSC for melting point shifts under stress conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.